N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that features a pyrrole ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of bismuth nitrate pentahydrate to produce the corresponding pyrroles . The trifluoromethyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The benzenesulfonamide moiety can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while reduction of the benzenesulfonamide moiety could produce amines.
Scientific Research Applications
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide: Similar structure but with an indole ring instead of a pyrrole ring.
N-[2-(1H-pyrrol-1-yl)-5-(methyl)phenyl]benzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The combination of the pyrrole ring and benzenesulfonamide moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJSHXGPTZRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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